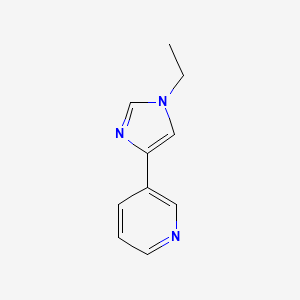

3-(1-Ethyl-1H-imidazol-4-yl)pyridine

Description

Contextual Significance of Imidazole-Pyridine Hybrid Scaffolds in Drug Discovery and Development Research

Imidazole (B134444) and pyridine (B92270) rings are fundamental building blocks in the realm of medicinal chemistry, each possessing a rich history of therapeutic applications. nih.govnih.gov The fusion of these two moieties into a single hybrid scaffold creates molecules with unique three-dimensional structures and electronic properties, offering a versatile platform for drug discovery. researchgate.nettandfonline.com These hybrid compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov

The imidazole component, a five-membered aromatic ring with two nitrogen atoms, is a key feature in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). nih.gov Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial pharmacophore in enzyme inhibition and receptor binding. nih.gov Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a common motif in both natural products and synthetic drugs. nih.gov Its presence can influence a molecule's solubility, metabolic stability, and ability to cross biological membranes.

The combination of these two rings into a hybrid structure, such as the imidazopyridine core, results in a scaffold that can be readily modified to fine-tune its pharmacological profile. nih.govresearchgate.net This structural versatility allows medicinal chemists to explore a vast chemical space in the search for potent and selective drug candidates.

Strategic Importance of the 3-(1-Ethyl-1H-imidazol-4-yl)pyridine Core for Rational Drug Design

The specific scaffold, 3-(1-Ethyl-1H-imidazol-4-yl)pyridine, presents several strategic advantages for rational drug design. The ethyl group attached to the imidazole nitrogen provides a lipophilic handle that can be modified to optimize the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the linkage of the imidazole and pyridine rings at specific positions (1 and 4 on the imidazole, and 3 on the pyridine) creates a defined spatial arrangement of nitrogen atoms and aromatic surfaces. This precise geometry is crucial for achieving high-affinity binding to biological targets.

The nitrogen atoms within the scaffold can act as hydrogen bond acceptors or donors, facilitating strong interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. nih.gov The aromatic nature of both rings allows for pi-pi stacking interactions, further enhancing binding affinity. nih.gov

Recent research has highlighted the potential of imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds, as potent inhibitors of various kinases, including cyclin-dependent kinase 9 (CDK9) and phosphoinositide 3-kinases (PI3Ks). rsc.orgresearchgate.net These enzymes play critical roles in cell cycle regulation and signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 3-(1-Ethyl-1H-imidazol-4-yl)pyridine core can serve as a foundational structure for the design of novel kinase inhibitors.

Overview of Current Research Trajectories for Nitrogen-Containing Heterocycles in Academic Inquiry

The field of nitrogen-containing heterocycles is a vibrant and rapidly evolving area of academic and industrial research. nih.govopenmedicinalchemistryjournal.commdpi.com A significant portion of FDA-approved small-molecule drugs contains at least one nitrogen heterocycle, underscoring their therapeutic importance. nih.govnih.gov

Current research is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize complex nitrogen-containing scaffolds, enabling the creation of diverse chemical libraries for high-throughput screening.

Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, researchers are designing nitrogen heterocycles that specifically target key proteins or pathways involved in the disease process. nih.gov

Exploration of New Biological Activities: Scientists are investigating the potential of nitrogen-containing heterocycles to address a wide range of therapeutic areas, including infectious diseases, neurodegenerative disorders, and metabolic diseases. nih.gov

Hybrid Molecule Design: The strategy of combining two or more pharmacophoric units into a single molecule, as seen in imidazole-pyridine hybrids, is a growing trend aimed at developing drugs with improved efficacy and reduced side effects. researchgate.netdoi.org

The study of scaffolds like 3-(1-Ethyl-1H-imidazol-4-yl)pyridine is at the forefront of these research trajectories. As our understanding of chemical biology and medicinal chemistry deepens, the potential of such precisely engineered molecules to address unmet medical needs will undoubtedly continue to grow.

Data Tables

Table 1: Biological Activities of Imidazole-Pyridine Hybrid Scaffolds

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | DNA Intercalation, Kinase Inhibition | researchgate.netdoi.orgnih.gov |

| Antimicrobial | Enzyme Inhibition | nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | nih.gov |

| Antihypertensive | Angiotensin II Receptor Blockade | nih.gov |

Table 2: Key Structural Features of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine for Drug Design

| Structural Feature | Importance in Drug Design |

| Imidazole Ring | Hydrogen bonding, metal coordination, pharmacophore |

| Pyridine Ring | Modulates solubility and metabolic stability |

| Ethyl Group | Lipophilic handle for ADME optimization |

| Specific Linkage | Defines spatial geometry for target binding |

| Nitrogen Atoms | Hydrogen bond acceptors/donors |

| Aromatic Systems | Pi-pi stacking interactions |

Structure

3D Structure

Properties

CAS No. |

837376-59-7 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(1-ethylimidazol-4-yl)pyridine |

InChI |

InChI=1S/C10H11N3/c1-2-13-7-10(12-8-13)9-4-3-5-11-6-9/h3-8H,2H2,1H3 |

InChI Key |

RBKCNBISIDBWKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3 1 Ethyl 1h Imidazol 4 Yl Pyridine and Its Electronic Properties

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-(1-Ethyl-1H-imidazol-4-yl)pyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine its optimized ground state geometry. This process would yield precise data on bond lengths, bond angles, and dihedral angles between the ethyl, imidazole (B134444), and pyridine (B92270) components of the molecule. This information is fundamental to understanding the molecule's three-dimensional structure and stability.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-(1-Ethyl-1H-imidazol-4-yl)pyridine (Example Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(imidazole)-C(pyridine) | 1.47 Å |

| Bond Length | N(imidazole)-C(ethyl) | 1.48 Å |

| Bond Angle | C-N-C (imidazole ring) | 108.5° |

| Dihedral Angle | Imidazole-Pyridine Rings | 35.0° |

(Note: The data in this table is illustrative and not based on actual calculations for the specific molecule.)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and polarizability. scispace.commdpi.com A small energy gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov For 3-(1-Ethyl-1H-imidazol-4-yl)pyridine, analysis would involve visualizing the electron density distribution of the HOMO and LUMO. The HOMO is typically located on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-poor regions, indicating sites for nucleophilic attack. This analysis would reveal potential charge transfer pathways within the molecule upon electronic excitation.

Table 2: Hypothetical Frontier Orbital Energies for 3-(1-Ethyl-1H-imidazol-4-yl)pyridine (Example Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

(Note: The data in this table is illustrative and not based on actual calculations for the specific molecule.)

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. deeporigin.comnih.gov The map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For 3-(1-Ethyl-1H-imidazol-4-yl)pyridine, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine and imidazole rings, identifying them as primary sites for protonation or interaction with electrophiles. Positive potentials would be expected around the hydrogen atoms.

Conformational Analysis and Tautomerism Studies Relevant to Biological Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The relative orientation of the pyridine and imidazole rings is a key conformational feature of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine. Computational studies would involve rotating the bond connecting the two rings to map the potential energy surface and identify the most stable (lowest energy) conformers. Understanding the preferred conformation is vital as it dictates how the molecule might fit into a biological receptor site.

Tautomerism, the interconversion of structural isomers through proton migration, is also relevant. The imidazole ring can exhibit annular tautomerism. mdpi.com Although the nitrogen in the 1-position is substituted with an ethyl group, computational studies could investigate the relative stabilities of any potential tautomeric forms under different conditions, which could influence its biological activity. mdpi.com

Spectroscopic Property Prediction (e.g., NMR, IR) via Computational Methods for Structural Elucidation

Computational chemistry can predict spectroscopic data, which serves as a powerful tool for confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT. This involves computing the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. The predicted spectrum, when compared to an experimental one, helps in assigning the observed absorption bands to specific molecular motions. For 3-(1-Ethyl-1H-imidazol-4-yl)pyridine, characteristic peaks for C-H, C=C, and C=N stretching and bending modes would be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values are calculated based on the magnetic shielding of each nucleus in the optimized molecular structure. Comparing the predicted chemical shifts with experimental data is a standard method for structural verification. For this molecule, distinct signals would be predicted for the protons and carbons of the ethyl group, the imidazole ring, and the pyridine ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Mechanism Oriented Biological Activity Studies of 3 1 Ethyl 1h Imidazol 4 Yl Pyridine Derivatives in Preclinical Cellular and in Vitro Contexts

Elucidation of Molecular Targets and Their Binding Mechanisms

The biological activity of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine derivatives is underpinned by their interaction with specific molecular targets. These interactions, which include kinase inhibition, enzyme modulation, and nucleic acid binding, are crucial to their pharmacological effects.

Kinase Inhibition Profiling (e.g., GSK-3β, Aurora Kinase)

Derivatives of the core 3-(1-Ethyl-1H-imidazol-4-yl)pyridine structure have been identified as potent inhibitors of several kinases, which are key regulators of cellular processes. Imidazo[4,5-b]pyridine-based compounds, for instance, have demonstrated inhibitory activity against a spectrum of kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Aurora Kinase. nih.govcnr.it

Studies have shown that the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold results in compounds that can inhibit a range of kinases, including Aurora-A. nih.gov Further modifications to the benzyl (B1604629) group have revealed distinct binding modes with Aurora-A, with some analogues interacting with the P-loop and others engaging with Thr217 in the post-hinge region. nih.gov This highlights the potential for designing derivatives with specific kinase interaction profiles. nih.gov

The table below summarizes the kinase inhibitory activities of selected imidazo[4,5-b]pyridine derivatives.

| Compound | Target Kinase | Activity/Selectivity |

| Imidazo[4,5-b]pyridine Derivative (7a) | Aurora-A | Inhibited a range of kinases including Aurora-A. nih.gov |

| Imidazo[4,5-b]pyridine Derivative (14a, 14b) | Aurora-A | Engage with Thr217 in the post-hinge region. nih.gov |

| Imidazo[4,5-b]pyridine Derivative (14d) | Aurora-A | Interacts with the P-loop. nih.gov |

| Imidazo nih.govwisdomlib.orgpyrazine Derivative (Compound 41) | Aurora-A, Aurora-B | IC50 of 4 nM and 13 nM, respectively. a-740003.com |

This table is based on available data and is not exhaustive.

Enzyme Modulation and Functional Assays (e.g., COX-2, Topoisomerase II)

The therapeutic potential of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine derivatives also extends to their ability to modulate the activity of various enzymes. A notable example is the selective inhibition of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. cbijournal.comnih.gov

A series of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as selective COX-2 inhibitors. nih.gov Among these, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) demonstrated the highest potency and selectivity against the COX-2 enzyme. nih.gov The docking studies of these compounds revealed that the SO2Me pharmacophore inserts into the secondary pocket of COX-2, forming hydrogen bonds with the active site. nih.gov

The following table presents data on the COX-2 inhibitory activity of selected imidazo[1,2-a]pyridine (B132010) derivatives.

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 |

| Imidazo[1,2-a]pyridine with morpholine (B109124) ring at C-3 | 0.07 | 217.1 |

This table is based on available data and is not exhaustive.

Information regarding the modulation of Topoisomerase II by 3-(1-Ethyl-1H-imidazol-4-yl)pyridine derivatives was not prominently available in the reviewed literature.

Nucleic Acid Interactions (e.g., DNA Intercalation)

In addition to protein targets, derivatives of the imidazole-pyridine scaffold have been investigated for their ability to interact with nucleic acids. nih.gov Computational and experimental studies suggest that these compounds can act as DNA intercalators, a mechanism that can interfere with DNA replication and transcription, leading to cytotoxic effects. nih.govresearchgate.net

The study of hybrid imidazole-pyridine derivatives has shown that these molecules have the potential for antitumoral and antimicrobial properties through their interaction with DNA. nih.gov Docking studies have explored the binding of these derivatives to various DNA structures, including the Dickerson-Drew dodecamer and G-quadruplex DNA. nih.gov The ability of these compounds to intercalate into the DNA helix is a key aspect of their mechanism of action. nih.gov

Cellular Pharmacological Investigations (Excluding Clinical Outcomes)

The molecular interactions of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine derivatives translate into tangible effects at the cellular level. These include the inhibition of cancer cell proliferation and antimicrobial activity against a range of pathogens.

Antiproliferative Mechanisms in Specific Cancer Cell Lines

A significant body of research has focused on the antiproliferative effects of pyridine (B92270) and imidazole-pyridine derivatives against various human cancer cell lines. wisdomlib.orgresearchgate.netwaocp.org These compounds have demonstrated cytotoxic effects against leukemia, lung, breast, and colon cancer cells. wisdomlib.org

For instance, novel phosphanylidene compounds derived from pyridine exhibited significant cytotoxic effects against the HL-60 leukemia cell line, with some achieving IC50 values lower than 12 µg/ml. wisdomlib.org One particular compound showcased high antiproliferative potency across all tested cancer cell lines, suggesting its potential as a lead compound for further development. wisdomlib.org

The table below provides a summary of the antiproliferative activity of selected pyridine derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Phosphanylidene Derivative (5a) | HL-60 (Leukemia) | < 12 µg/ml |

| Phosphanylidene Derivative (6) | HL-60 (Leukemia), A549 (Lung), T-47D (Breast), LoVo (Colon) | Highest antiproliferative potency across all tested lines |

| Phosphanylidene Derivative (5b) | HL-60 (Leukemia) | < 12 µg/ml |

| p-hydroxy substituted imidazo[4,5-b]pyridine (13) | Various cancer cell lines | 1.45–4.25 μM |

| Unsubstituted N-methyl imidazo[4,5-b]pyridine (19) | Various cancer cell lines | Most active derivative |

This table is based on available data and is not exhaustive.

Antimicrobial Modes of Action (e.g., Antibacterial, Antifungal, Antiviral, Antitubercular)

The imidazole-pyridine scaffold is also a promising framework for the development of novel antimicrobial agents. nih.govnih.govfrontiersin.orgjapsonline.com Derivatives have shown activity against a range of pathogens, including bacteria and fungi. nih.govnih.gov

Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that Gram-positive bacteria are generally more sensitive to these compounds compared to Gram-negative bacteria. nih.gov Molecular docking studies have suggested that these compounds may exert their effect by interacting with the active sites of enzymes like dihydrofolate reductase (DHFR). ekb.eg

The following table details the antimicrobial activity of selected pyridine derivatives.

| Compound/Derivative | Target Organism | Activity/MIC Value |

| Imidazo[4,5-b]pyridine Derivative (2) | Bacillus cereus (Gram-positive) | Active |

| Imidazo[4,5-b]pyridine Derivative (4) | Bacillus cereus (Gram-positive) | Active |

| Pyrazolo[3,4-b]pyridine Derivatives (3a, 3b, 4a, 4d, 6a, 6c, 9a, 9c) | Various bacterial and fungal strains | MIC values range (2-32) μg/mL |

| N-alkylated pyridine-based organic salt (66) | S. aureus, E. coli | MIC values of 56 ± 0.5% and 55 ± 0.5% at 100 μg/mL, respectively |

This table is based on available data and is not exhaustive.

While the primary focus of many studies has been on antibacterial and antifungal activities, the broader antimicrobial potential, including antiviral and antitubercular effects, of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine derivatives warrants further investigation.

Anti-inflammatory Pathways in Cellular Models

Derivatives of the imidazole-pyridine scaffold have been investigated for their anti-inflammatory properties through various in vitro and cellular models. These studies often focus on key signaling pathways and enzymes involved in the inflammatory response. While direct research on 3-(1-Ethyl-1H-imidazol-4-yl)pyridine is limited, studies on structurally related imidazol-5-yl pyridine derivatives provide insights into their potential mechanisms of action.

One key area of investigation has been the inhibition of mitogen-activated protein kinase p38α (p38α/MAPK14). This kinase plays a crucial role in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Certain imidazol-5-yl pyridine derivatives have been shown to effectively inhibit the production of these cytokines in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. For instance, specific derivatives demonstrated potent inhibition of TNF-α and IL-1β with IC50 values in the nanomolar range. nih.gov

Furthermore, the anti-inflammatory effects of these compounds have been assessed by their ability to reduce the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophage models. A notable derivative exhibited significant inhibitory activity on both PGE2 and NO production, with IC50 values in the sub-micromolar range. nih.gov This suggests that the anti-inflammatory action of these compounds may involve the modulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The table below summarizes the in vitro anti-inflammatory activity of a selected imidazol-5-yl pyridine derivative in a cellular model.

| Compound | Target | Assay | Cell Line | IC50 |

| Imidazol-5-yl pyridine derivative (11d) nih.gov | TNF-α | LPS-induced cytokine production | RAW 264.7 | 78.03 nM |

| Imidazol-5-yl pyridine derivative (11d) nih.gov | IL-6 | LPS-induced cytokine production | RAW 264.7 | 17.6 µM |

| Imidazol-5-yl pyridine derivative (11d) nih.gov | IL-1β | LPS-induced cytokine production | RAW 264.7 | 82.15 nM |

| Imidazol-5-yl pyridine derivative (11d) nih.gov | PGE2 | LPS-induced production | RAW 264.7 | 0.29 µM |

| Imidazol-5-yl pyridine derivative (11d) nih.gov | NO | LPS-induced production | RAW 264.7 | 0.61 µM |

This data is based on a specific derivative studied and may not be directly extrapolated to 3-(1-Ethyl-1H-imidazol-4-yl)pyridine.

Investigation of Other Potential Bioactivities (e.g., Antiprotozoal, Antiulcer)

The versatile scaffold of imidazole-pyridine has prompted research into other potential therapeutic applications, including antiprotozoal and antiulcer activities.

Antiprotozoal Activity:

The search for novel antiprotozoal agents has led to the exploration of various heterocyclic compounds, including those with an imidazole (B134444) or pyridine core. While specific studies on 3-(1-Ethyl-1H-imidazol-4-yl)pyridine are not extensively documented, related structures have shown promise. For example, a series of new imidazole-based compounds have been designed and synthesized, demonstrating micromolar activities against Trypanosoma brucei rhodesiense and Leishmania donovani, and nanomolar potency against Plasmodium falciparum. irbm.comnih.gov Another study focused on imidazo[1,2-a]pyridine derivatives for visceral leishmaniasis, expanding the understanding of the structure-activity relationship for anti-leishmanial activity. nih.govresearchgate.net Furthermore, 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives have been synthesized and evaluated in vitro against three Leishmania species, with some compounds showing activity in the micromolar range. nih.gov

The table below presents the in vitro antiprotozoal activity of selected imidazole derivatives against various protozoan parasites.

| Compound Class | Protozoan Species | Activity (IC50) |

| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives irbm.comnih.gov | Trypanosoma brucei rhodesiense | Micromolar range |

| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives irbm.comnih.gov | Leishmania donovani | Micromolar range |

| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives irbm.comnih.gov | Plasmodium falciparum | Nanomolar range |

| 1-Aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles nih.gov | Leishmania amazonensis | 15 to 60 µM |

This data represents findings for structurally related imidazole derivatives and not specifically 3-(1-Ethyl-1H-imidazol-4-yl)pyridine.

Antiulcer Activity:

The potential of imidazole-containing compounds as antiulcer agents has been recognized, largely due to their ability to act as histamine (B1213489) H2-receptor antagonists. A series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives were synthesized and evaluated for their antiulcer activities. nih.gov These compounds were tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer properties. Certain derivatives demonstrated potent antisecretory and cytoprotective activity, highlighting the potential of the imidazo[1,2-a]pyridine scaffold in the development of new antiulcer drugs. nih.gov The mechanism of action for these types of compounds is often linked to the inhibition of gastric acid secretion, a key factor in the pathogenesis of peptic ulcers.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 3 1 Ethyl 1h Imidazol 4 Yl Pyridine Analogues

Identification of Key Pharmacophoric Features and Structural Motifs for Enhanced Biological Activity

Key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings for π-π stacking interactions, and hydrophobic groups that can fit into specific pockets of a target protein. The nitrogen atom in the pyridine (B92270) ring, for instance, can act as a hydrogen bond acceptor and significantly influences the molecule's solubility and ability to form hydrogen bonds. nih.gov

SAR studies on related pyridine and imidazo[1,2-a]pyridine (B132010) derivatives have revealed several important trends:

Substituents on the Pyridine Ring : The presence and position of specific functional groups on the pyridine ring can dramatically alter biological activity. For example, in some classes of pyridine derivatives, the addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov

The Imidazole (B134444) Core : The imidazole ring itself is a key feature, with its two nitrogen atoms contributing to the molecule's electronic properties and potential for hydrogen bonding. rjptonline.org For related imidazo[4,5-b]pyridine derivatives, which are purine (B94841) isosteres, substitutions at various positions have been explored, revealing that even small changes can significantly impact cytotoxic potential. researchgate.net

The N-Ethyl Group : The ethyl group on the imidazole nitrogen is a critical lipophilic feature. Modifications to this group, such as changing its length or introducing branching, can influence how the molecule fits into a hydrophobic binding pocket on its target protein.

Nitrogen Atom Positioning : In related fused heterocyclic systems like pyrazolopyridines, the precise location of nitrogen atoms has a strong correlation with inhibitory activity. nih.gov This suggests that the relative positioning of the nitrogen atoms in the pyridine and imidazole rings of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine is a crucial determinant of its biological function.

A hypothetical SAR study on analogues of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine might yield data similar to that presented in the table below, illustrating how different substituents affect biological activity, often measured as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical SAR Data for Analogues of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine

| Compound | R1 (Pyridine Ring) | R2 (Imidazole Ring) | IC50 (µM) |

|---|---|---|---|

| Parent | -H | -Ethyl | 15.2 |

| Analogue 1 | 4-OCH3 | -Ethyl | 8.5 |

| Analogue 2 | 4-Cl | -Ethyl | 22.1 |

| Analogue 3 | -H | -Propyl | 12.8 |

| Analogue 4 | 4-NH2 | -Ethyl | 5.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This theoretical approach is invaluable in modern drug discovery for predicting the activity of novel molecules, thereby saving time and resources. scielo.brscielo.br For a series of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine analogues, a QSAR model can predict their biological potency based on calculated molecular properties. chemrevlett.com

The foundation of a robust QSAR model is the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that characterize the physicochemical properties of a molecule. nih.gov A wide array of descriptors can be calculated using specialized software, and they are generally categorized as follows: chemrevlett.com

Constitutional Descriptors : These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors : These are derived from the 2D representation of the molecule and describe atomic connectivity, shape, and branching.

Geometrical Descriptors : These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Electronic Descriptors : These quantify the electronic properties of the molecule, such as dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO). These are often calculated using quantum chemical methods like Density Functional Theory (DFT). nih.gov

Physicochemical Descriptors : These include properties like logP (lipophilicity), molar refractivity, and topological polar surface area (TPSA). nih.gov

For a QSAR study on 3-(1-Ethyl-1H-imidazol-4-yl)pyridine analogues, a diverse set of these descriptors would be calculated for each compound in the dataset. The initial large number of descriptors is then typically reduced to a smaller, more relevant subset to avoid overfitting the model. chemrevlett.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Geometrical | Topological Polar Surface Area (TPSA) | Polarity and cell permeability |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

Once the relevant descriptors are selected, a mathematical model is built to correlate them with the observed biological activity (e.g., IC50 values). Various statistical and machine learning methods can be employed for this purpose.

Linear Methods : Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used statistical techniques. nih.govnih.gov MLR generates a simple linear equation, which is easy to interpret, while PLS is effective when descriptors are highly correlated. nih.gov

Non-linear and Machine Learning Methods : As the relationship between structure and activity is often non-linear, machine learning algorithms are increasingly used. manchester.ac.uk Methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are capable of modeling complex, non-linear relationships. scielo.brscielo.brnih.gov For instance, Random Forest builds an ensemble of decision trees to improve predictive accuracy. scielo.br

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. nih.gov Key statistical parameters used for validation include:

Coefficient of Determination (R²) : Measures the goodness of fit for the training set. A value closer to 1 indicates a better fit. chemrevlett.comnih.gov

Cross-validated R² (Q²) : Assesses the model's internal predictive ability, often using the leave-one-out (LOO) method. A Q² > 0.5 is generally considered indicative of a good model. nih.gov

External Validation (R²_pred) : The model's ability to predict the activity of an external test set of compounds not used in model building. An R²_pred > 0.6 is desirable for a model with good predictive power. nih.gov

The successful development of a validated QSAR model allows for the virtual screening and design of new, potentially more potent analogues of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine before their actual synthesis, accelerating the drug discovery process. scielo.brusp.br

Ligand Efficiency and Optimization Principles for the 3-(1-Ethyl-1H-imidazol-4-yl)pyridine Core

In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Ligand efficiency (LE) has emerged as a critical metric for evaluating the quality of hits and leads during the optimization process. uniba.it LE measures the binding energy of a ligand per non-hydrogen atom (heavy atom), providing an assessment of how efficiently a molecule uses its size to achieve binding affinity. wikipedia.org

The formula for Ligand Efficiency is: LE = 1.4(−log IC50) / N where N is the number of non-hydrogen atoms. wikipedia.org A higher LE value indicates that a molecule is achieving good potency with a relatively small size. In fragment-based drug discovery, an LE of ≥ 0.3 kcal/mol per heavy atom is often considered a benchmark for a promising starting point. researchgate.net

Another important metric is Lipophilic Ligand Efficiency (LLE or LipE), which relates potency to lipophilicity (logP): LLE = pIC50 - logP The goal is to increase potency without a concurrent increase in lipophilicity, as high lipophilicity is often associated with poor pharmacokinetic properties and promiscuity. csmres.co.ukmtak.hu An ideal LLE for an optimized drug candidate is often in the range of 5 to 7. csmres.co.ukmtak.hu

The optimization of a lead compound based on the 3-(1-Ethyl-1H-imidazol-4-yl)pyridine core would involve a multiparameter approach, using LE and LLE as guiding principles. The objective would be to introduce modifications that enhance specific, high-quality interactions with the target (e.g., hydrogen bonds, salt bridges) rather than relying on non-specific hydrophobic interactions to gain potency. This strategy helps to maintain or improve drug-like properties while increasing affinity. By carefully balancing potency, size, and lipophilicity, chemists can guide the evolution of a fragment or hit into a lead compound with a higher probability of success in later developmental stages. csmres.co.ukmtak.hu

Advanced Molecular Modeling and Rational Design Approaches for 3 1 Ethyl 1h Imidazol 4 Yl Pyridine Based Agents

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. This technique is instrumental in understanding the binding mechanisms of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine-based agents, elucidating how they fit into the active sites of biological targets such as protein kinases and other enzymes. oncotarget.commdpi.com Docking approaches provide detailed information on interaction behaviors and the degree of matching between a ligand and the binding pocket of a receptor. oncotarget.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-receptor interaction. plos.org For instance, studies on various pyridine (B92270) and imidazole (B134444) derivatives have shown a wide range of binding affinities against different targets. These predictions help identify the most promising candidates for further development. The analysis also reveals "interaction hotspots," which are key amino acid residues within the binding site that contribute significantly to the binding energy. peerj.com

For example, in studies of pyridine derivatives targeting Rho-associated kinase-1 (ROCK1), crucial interactions were observed with residues in the hinge loop and with the catalytic lysine (B10760008) (K105). peerj.com Similarly, docking of thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives against α-amylase identified compounds with strong binding energies, with the best-performing compound achieving a docking score of -7.43 Kcal/mol. plos.org These computational predictions often correlate with experimental results, such as IC₅₀ values, which measure the concentration of a substance needed to inhibit a specific biological process by half. mdpi.com

| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) | Experimental Activity (IC₅₀) |

|---|---|---|---|

| Thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivative (Compound 4e) | α-amylase | -7.43 kcal/mol plos.org | Not specified |

| Thieno[2,3-c]pyridine derivative (Compound 6i) | Hsp90 | Not specified | 10.8 µM (against HSC3 cell line) mdpi.com |

| Pyridine derivative (Compound 10) | VEGFR-2 | -34.14 Kcal/mol (MM-GBSA) mdpi.com | 65 nM mdpi.com |

| N-ethyl-4-(pyridin-4-yl)benzamide derivative (Compound C34) | ROCK1 | -10.99 kcal/mol peerj.com | 0.003 µM peerj.com |

The stability of a ligand-receptor complex is determined by a combination of intermolecular forces. plos.org Molecular docking provides a detailed map of these forces, particularly hydrogen bonds and hydrophobic interactions, which are crucial for molecular recognition. plos.orgthescipub.com

Hydrogen Bonds: These are strong, directional interactions that occur between a hydrogen atom and an electronegative atom like oxygen or nitrogen. In many pyridine-based inhibitors, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, often forming a critical interaction with a backbone amide proton in the hinge region of a kinase. peerj.com For example, interactions with residues such as Methionine 156 (M156) in ROCK1 are defining features of inhibitor binding. peerj.com

Hydrophobic Interactions: These interactions are non-specific and occur between nonpolar groups. They are a major driving force for ligand binding. thescipub.com The binding pockets of many receptors are highly hydrophobic, and ligands often possess aromatic rings (like pyridine and imidazole) and alkyl groups (like the ethyl group) that engage in favorable π-π stacking or van der Waals interactions with hydrophobic residues such as isoleucine, leucine, and phenylalanine. peerj.comthescipub.com

| Target Protein | Interacting Amino Acid Residue | Type of Interaction | Significance |

|---|---|---|---|

| ROCK1 | Met156 | Hydrogen Bond peerj.com | Anchors the ligand to the hinge region. |

| ROCK1 | Phe368 | π-π Stacking peerj.com | Stabilizes the pyridine ring in the active site. |

| PPARγ | Arg288 | Hydrogen Bond oncotarget.com | Key interaction for agonists with an acidic head group. |

| α-amylase | Asp197, Asp300 | Hydrogen Bond plos.org | Interaction with catalytic residues. |

| PIM-1 Kinase | Lys67, Asp186 | Hydrogen Bond researcher.life | Interaction with the catalytic region and DFG motif. researcher.life |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com These simulations, often run for nanoseconds, provide critical information on the conformational stability of the ligand-receptor complex and the dynamics of the binding process. plos.orgresearcher.life

A key metric used in MD simulations is the Root-Mean-Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD value over time indicates that the ligand remains securely in the binding pocket and that the protein-ligand complex has reached equilibrium. plos.org For example, an MD simulation of a thiazolo[3,2-a] pyridine derivative complexed with α-amylase showed that the complex stabilized after 25 nanoseconds. plos.org Another study demonstrated that a ligand maintained strong conformational stability within the active site of its target protein, forming stable hydrogen bonds for up to 100 nanoseconds. researcher.life This confirms the stability of the interactions predicted by docking.

| System | Simulation Time | Key Metric | Observation |

|---|---|---|---|

| Thiazolo[3,2-a] pyridine derivative with α-amylase | 100 ns | RMSD | The complex achieved stability after 25 ns with minor fluctuations. plos.org |

| N-ethyl-4-(pyridin-4-yl)benzamide derivative with ROCK1 | 100 ns | RMSD | Ligand RMSD remained stable within a range of 0-3.0 Å, indicating stable binding. peerj.com |

| PIM-1 Kinase with ligand | 100 ns | Hydrogen Bonds | The ligand formed two stable hydrogen bonds that persisted throughout the 100 ns simulation. researcher.life |

Virtual Screening and Chemoinformatics for Novel 3-(1-Ethyl-1H-imidazol-4-yl)pyridine Derivatives

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. arxiv.org For a scaffold like 3-(1-Ethyl-1H-imidazol-4-yl)pyridine, virtual screening can be used to explore vast chemical space and discover novel derivatives with improved properties.

One successful approach involves collaborative virtual screening, where multiple proprietary compound libraries are probed using in silico similarity searches. nih.gov This method was effectively used to expand upon an imidazo[1,2-a]pyridine (B132010) screening hit for visceral leishmaniasis. nih.govresearchgate.net By identifying and testing similar compounds from different libraries, researchers were able to rapidly improve the anti-parasitic activity and selectivity of the initial hit. nih.gov

Chemoinformatics tools are then used to analyze the results of the screening and build a structure-activity relationship (SAR). This involves identifying which chemical modifications lead to improved activity. For the imidazo[1,2-a]pyridine series, SAR analysis focused on three distinct regions of the core structure, revealing that small lipophilic alkyl groups were favorable at one position, while the presence of heteroatoms was detrimental to activity. nih.gov This detailed understanding of the pharmacophore allows for a more focused and rational optimization of the chemical series, guiding the design of new and more potent 3-(1-Ethyl-1H-imidazol-4-yl)pyridine derivatives.

Future Perspectives and Emerging Research Avenues for 3 1 Ethyl 1h Imidazol 4 Yl Pyridine Research

Development of Chemical Probes and Reporter Molecules based on the Scaffold

The structural framework of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine presents an opportunity for the design of specialized chemical probes and reporter molecules. These tools are instrumental in biological research for visualizing, tracking, and quantifying specific molecular targets or processes within cellular environments.

One emerging area is the development of fluorescent probes. For instance, research on the related imidazo[1,2-a]pyridine (B132010) scaffold has led to the creation of aggregation-induced emission (AIE) fluorescent probes for detecting reactive oxygen species like hydrogen peroxide in living cells. mdpi.com This approach involves incorporating a fluorescent moiety, such as the imidazo[1,2-a]pyridine group, with a reactive group, like a borate (B1201080) ester, that selectively interacts with the target molecule (e.g., H2O2), leading to a measurable change in fluorescence. mdpi.com Similarly, the 3-(1-Ethyl-1H-imidazol-4-yl)pyridine scaffold could be functionalized to create novel probes for various biological analytes, leveraging its unique electronic and structural properties to achieve high sensitivity and selectivity.

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by a multi-target approach, which is particularly relevant for complex, multifactorial diseases. nih.govup.ac.za Polypharmacology, the ability of a single compound to interact with multiple targets, is now viewed as a desirable attribute for developing more effective therapeutics against diseases like cancer, neurodegenerative disorders, and infectious diseases. nih.govup.ac.za

The imidazole-pyridine core is present in various compounds investigated for multi-target activity. For example, certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of c-KIT kinase, targeting a range of mutations and secondary mutations relevant in gastrointestinal stromal tumors. google.com Other hybrid molecules incorporating pyridine (B92270) and 1,3,4-thiadiazole (B1197879) motifs have been explored as multi-target anticancer agents. nih.gov

Future research on 3-(1-Ethyl-1H-imidazol-4-yl)pyridine could therefore focus on intentionally designing analogues that modulate multiple, disease-relevant targets. This strategy might involve creating hybrid molecules that combine the imidazole-pyridine scaffold with other pharmacophores to address the complex pathologies of various diseases.

Integration of High-Throughput Screening and Computational Methods for Accelerated Discovery

Modern drug discovery heavily relies on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds. These technologies allow for the rapid evaluation of large chemical libraries and the prediction of molecular properties, thereby streamlining the discovery pipeline.

Virtual screening, a key computational technique, has been successfully applied to scaffolds related to 3-(1-Ethyl-1H-imidazol-4-yl)pyridine. In one instance, a collaborative virtual screening effort explored an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, using in silico probing of several proprietary compound libraries to rapidly expand the chemical series and improve its activity and selectivity. nih.govresearchgate.net Computational studies, including Density Functional Theory (DFT) and molecular docking, are also widely used to understand structure-activity relationships, predict binding modes, and elucidate electronic properties of imidazole- and pyridine-containing compounds. researchgate.netnih.govnih.govresearchgate.netrsc.org These methods can predict how analogues of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine might interact with biological targets, guiding the synthesis of more potent and selective molecules.

The table below summarizes various computational and screening methods that could be applied to accelerate research on this scaffold.

| Method | Application | Potential Benefit for 3-(1-Ethyl-1H-imidazol-4-yl)pyridine Research |

| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds for activity against a biological target. | Identification of initial hits from diverse chemical libraries possessing the core scaffold. |

| Virtual Screening | Computationally screens large compound databases to identify molecules likely to bind to a target. | Cost-effective prioritization of compounds for synthesis and biological testing. nih.govresearchgate.net |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Elucidation of potential binding modes and key interactions to guide rational drug design. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict properties. | Understanding of molecular properties, reactivity, and charge distribution to inform structural modifications. researchgate.netnih.gov |

| Structure-Activity Relationship (SAR) Analysis | Correlates chemical structure with biological activity. | Systematic optimization of the scaffold to improve potency and selectivity. nih.gov |

Advancements in Asymmetric Synthesis of Chiral 3-(1-Ethyl-1H-imidazol-4-yl)pyridine Analogues (If Applicable)

While 3-(1-Ethyl-1H-imidazol-4-yl)pyridine itself is an achiral molecule, the introduction of stereocenters into its analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The development of enantiomerically pure drugs is a significant theme in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities.

Recent advancements in asymmetric synthesis provide powerful tools for creating such chiral molecules. For example, efficient methods for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines have been developed using asymmetric multicomponent reactions catalyzed by chiral phosphoric acids. nih.gov Another study demonstrated the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues using chiral-at-metal Rh(III) complexes, achieving high yields and excellent enantioselectivity. rsc.org These methodologies could potentially be adapted to introduce chirality into derivatives of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine, for instance, by adding chiral substituents to the pyridine or imidazole (B134444) rings, or by creating axially chiral biaryl analogues. This would open up new avenues for exploring the structure-activity relationships of this scaffold in three-dimensional space.

Q & A

Basic Research Questions

Q. What are the most robust synthetic routes for preparing 3-(1-Ethyl-1H-imidazol-4-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be achieved via cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling between 4-iodo-1-ethyl-1H-imidazole and 3-pyridylboronic acid derivatives is a viable route. Key parameters include:

- Use of cesium carbonate as a base to deprotonate intermediates and stabilize transition states .

- Solvent optimization (e.g., acetonitrile or DMF) to enhance solubility and reaction efficiency .

- Temperature control (80–100°C) to balance reaction rate and side-product formation .

- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the structural and electronic properties of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, focusing on hydrogen-bonding patterns and π-stacking interactions between the imidazole and pyridine moieties .

- Spectroscopy : Employ / NMR to confirm substituent positions (e.g., ethyl group at N1 of imidazole) and UV-vis spectroscopy to assess conjugation effects .

- Computational modeling : DFT calculations (B3LYP/6-31G*) can predict frontier molecular orbitals and charge distribution .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological or catalytic activity of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine derivatives?

- Methodological Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine 4-position to enhance binding affinity in enzyme inhibition assays, as seen in PPARγ modulator studies .

- Agonist vs. antagonist activity : Test derivatives in vitro (e.g., luciferase reporter assays for PPARγ) and correlate with in vivo efficacy (e.g., glucose tolerance tests in ZDF rats) .

- Key finding : Ethyl substitution at imidazole N1 improves metabolic stability compared to bulkier alkyl groups .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for derivatives of this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. For example, 7′-fluoro analogs showed robust in vivo activity due to improved DMPK profiles despite moderate in vitro potency .

- Metabolite identification : Use hepatocyte incubations or microsomal assays to detect active metabolites that may contribute to efficacy .

- Species-specific differences : Compare rodent vs. human CYP450 metabolism to explain discrepancies .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline forms of this compound?

- Methodological Answer :

- Graph-set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., motifs for dimeric interactions) and predict supramolecular assembly .

- Thermal analysis : DSC/TGA can reveal stability differences between polymorphs, while variable-temperature XRD tracks dynamic bonding changes .

- Synchrotron studies : High-resolution XRD at synchrotron facilities resolves weak interactions (e.g., C–H···N) critical for crystal packing .

Q. How can computational methods guide the design of 3-(1-Ethyl-1H-imidazol-4-yl)pyridine-based inhibitors?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., DHODH), focusing on imidazole-pyridine π-π stacking with aromatic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue interactions .

- QSAR modeling : Build regression models correlating logP, polar surface area, and IC values to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.